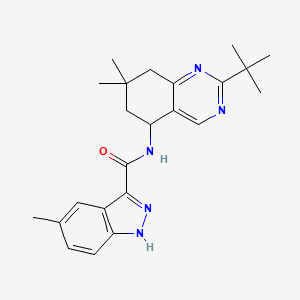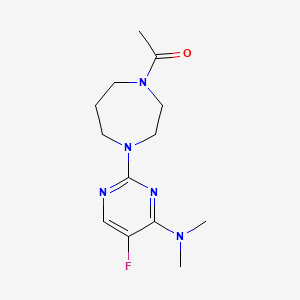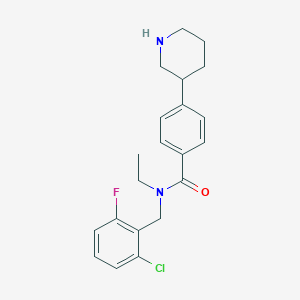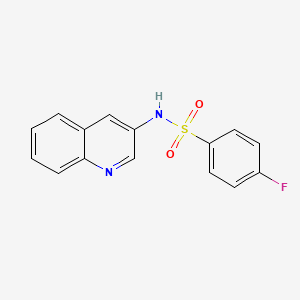![molecular formula C15H14BrN3O B5626693 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5626693.png)
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as BPP-7, is a chemical compound that has gained interest in the scientific community due to its potential applications in biomedical research. BPP-7 belongs to a class of compounds known as pyrazolopyrimidines and has been found to possess several interesting properties that make it a promising candidate for further investigation.
作用機序
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to work through several different mechanisms of action. One such mechanism involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have several biochemical and physiological effects. Studies have shown that 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various diseases. 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, one limitation of 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is that it has low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of interest is the development of new drugs based on the structure of 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Researchers are also investigating the potential of 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its potential applications in biomedical research.
合成法
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be synthesized through a multistep process involving the reaction of various chemical reagents. One such method involves the reaction of 3-bromoaniline with propylhydrazine to form 2-(3-bromophenyl)propylhydrazine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the final product, 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
科学的研究の応用
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have several potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
2-(3-bromophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c1-2-4-12-8-15(20)19-14(17-12)9-13(18-19)10-5-3-6-11(16)7-10/h3,5-9,18H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCIFYQJAYPCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5626621.png)


![4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B5626637.png)

![3-methyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5626656.png)

![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-ethyl-1H-imidazol-1-yl)propanamide](/img/structure/B5626668.png)
![2-(3-methoxypropyl)-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5626672.png)
![azocan-1-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5626680.png)
![4-[3-(1-butyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]thiomorpholine 1,1-dioxide](/img/structure/B5626681.png)
![4-{4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyrimidine](/img/structure/B5626715.png)
![1-[3-(1H-tetrazol-1-yl)propyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5626721.png)
